(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a methoxybenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable imidazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(4-Methoxybenzylidene)-3-phenyl-2-cyclopenten-1-one
- (5E)-5-(4-Methoxybenzylidene)-2,4-imidazolidinedione .
Uniqueness
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the cyclopropyl and sulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C14H15N2O1S1
- Molecular Weight : 253.35 g/mol
- CAS Number : 832121956
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl and methoxybenzaldehyde derivatives under acidic conditions. This method has been optimized to yield high purity and yield of the target compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
Cell Line | % Inhibition | IC50 (µM) |
---|---|---|
MCF-7 (Breast) | 85% | 10 |
A549 (Lung) | 75% | 15 |
HeLa (Cervical) | 70% | 12 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G1 phase arrest.
- Induction of Apoptosis : Increased levels of ROS lead to mitochondrial dysfunction, activation of caspases, and subsequent apoptosis.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anticancer effects .
Case Studies
A notable study evaluated the effects of this compound on melanoma cells. The results showed a selective cytotoxic effect on melanoma cells compared to normal fibroblasts, suggesting a potential therapeutic application in melanoma treatment. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates .
Properties
IUPAC Name |
(5E)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNPDYPMGSPKP-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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